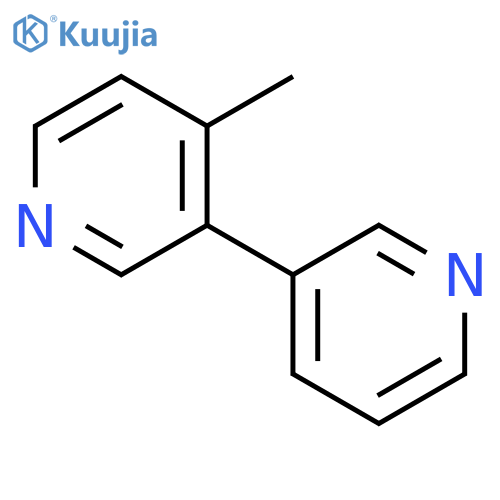Cas no 38840-06-1 (4-Methyl-3,3'-bipyridine)

4-Methyl-3,3'-bipyridine structure
商品名:4-Methyl-3,3'-bipyridine
CAS番号:38840-06-1
MF:C11H10N2
メガワット:170.210502147675
MDL:MFCD15475972
CID:1035270
PubChem ID:46316023
4-Methyl-3,3'-bipyridine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3,3'-bipyridine
- 4-METHYL-3,3‘-BIPYRIDINE
- 4-methyl-3-pyridin-3-ylpyridine
- DB-069732
- DTXSID80673534
- SCHEMBL12258295
- A824298
- 4-methyl-3,3' -bipyridine
- 38840-06-1
- SB54530
- J-515736
-
- MDL: MFCD15475972
- インチ: InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3
- InChIKey: ZTUMMENIASTVPR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=NC=C1C2=CN=CC=C2
計算された属性
- せいみつぶんしりょう: 170.084398327g/mol
- どういたいしつりょう: 170.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Methyl-3,3'-bipyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM170545-1g |
4-methyl-3,3'-bipyridine |
38840-06-1 | 95% | 1g |
$482 | 2023-02-18 | |
| Alichem | A029001255-1g |
4-Methyl-3-(pyridin-3-yl)pyridine |
38840-06-1 | 95% | 1g |
$2866.05 | 2023-09-02 | |
| eNovation Chemicals LLC | D548876-1g |
4-Methyl-3,3'-bipyridine |
38840-06-1 | 97% | 1g |
$928 | 2025-02-25 | |
| eNovation Chemicals LLC | D548876-1g |
4-Methyl-3,3'-bipyridine |
38840-06-1 | 97% | 1g |
$928 | 2024-05-24 | |
| Chemenu | CM170545-1g |
4-methyl-3,3'-bipyridine |
38840-06-1 | 95% | 1g |
$482 | 2021-08-05 | |
| Alichem | A029001255-250mg |
4-Methyl-3-(pyridin-3-yl)pyridine |
38840-06-1 | 95% | 250mg |
$1048.60 | 2023-09-02 | |
| Alichem | A029001255-500mg |
4-Methyl-3-(pyridin-3-yl)pyridine |
38840-06-1 | 95% | 500mg |
$1718.70 | 2023-09-02 | |
| Ambeed | A286898-1g |
4-Methyl-3,3'-bipyridine |
38840-06-1 | 95+% | 1g |
$416.0 | 2024-04-19 | |
| eNovation Chemicals LLC | D548876-1g |
4-Methyl-3,3'-bipyridine |
38840-06-1 | 97% | 1g |
$928 | 2025-02-27 |
4-Methyl-3,3'-bipyridine 関連文献
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
38840-06-1 (4-Methyl-3,3'-bipyridine) 関連製品
- 19352-29-5(4-Methyl-3-phenylpyridine)
- 2039-76-1(3-Acetylphenanthrene)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38840-06-1)4-Methyl-3,3'-bipyridine

清らかである:99%
はかる:1g
価格 ($):374.0